butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
Butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, which can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The pyrrole ring is then constructed through a condensation reaction involving an appropriate diketone and an amine .
The final step involves esterification, where the carboxylic acid group of the intermediate is reacted with butanol in the presence of an acid catalyst to form the butyl ester . Reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation and ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction of the carbonyl group in the pyrrole ring can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The benzothiazole moiety is known for its biological activity, and modifications to the pyrrole ring can enhance these properties .
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable heterocyclic structure and the ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications . The pyrrole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring also show a wide range of biological activities and are used in various applications.
Uniqueness
What sets butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate apart is the combination of the benzothiazole and pyrrole rings in a single molecule. This unique structure allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C22H21N3O3S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
butyl 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H21N3O3S/c1-2-3-12-28-22(27)14-8-10-15(11-9-14)25-13-17(26)19(20(25)23)21-24-16-6-4-5-7-18(16)29-21/h4-11,23,26H,2-3,12-13H2,1H3 |
InChI Key |
IFCIVQRGRVTGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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